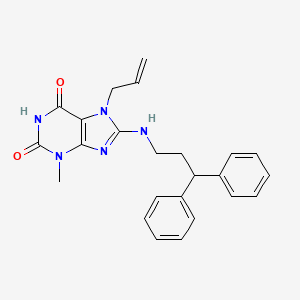

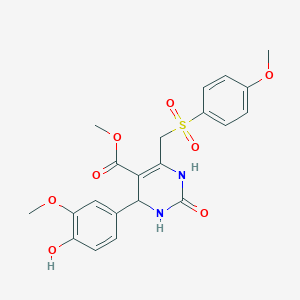

8-(3,3-Diphenylpropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 8-(3,3-Diphenylpropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione often involves condensation and ring-closing reactions, utilizing various substrates and catalysts to achieve the desired molecular structure. For instance, Prior et al. (2014) describe the synthesis of related bicyclic pyridinones and tricyclic morpholinopyrones through condensation of alkylamines and specific diketones, showcasing the methodology that could be applied to synthesize the compound (Prior et al., 2014).

Molecular Structure Analysis

The molecular structure of β-diketones, including compounds like 8-(3,3-Diphenylpropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione, is characterized by specific conformational features such as cis-diketo (Z,Z) conformations, as highlighted by Emsley et al. (1987) in their study on the structures and properties of related diketones (Emsley et al., 1987).

Chemical Reactions and Properties

Compounds within this category participate in various chemical reactions, including condensation, nucleophilic addition, and cyclization, to form more complex structures. The study by Bubnov et al. (2011) on the reactions of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates provides insights into the chemical reactivity that might be relevant for understanding the reactions of 8-(3,3-Diphenylpropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione (Bubnov et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their characterization. For example, the crystalline and molecular structure of related compounds has been determined through X-ray analysis, providing valuable data for understanding the physical nature of 8-(3,3-Diphenylpropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are essential aspects of these compounds. The synthesis and evaluation of derivatives of 1,3-diphenylpropane-1,3-dione, as described by Fouad et al. (2023), exemplify the chemical versatility and potential for modification inherent to these molecules (Fouad et al., 2023).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research has been conducted on derivatives of pyrimido[2,1-f]theophylline, including those related to 8-(3,3-Diphenylpropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione, focusing on their synthesis and antimicrobial activity. One study involved the synthesis of these derivatives using various chemical reactions, and evaluating their antimicrobial properties (Mosselhi, Darwish, & Peseke, 2008).

Antiproliferative Activity Against Cancer

Another significant application is in the field of cancer research. Studies have synthesized various derivatives and evaluated their antiproliferative activity against different human cancer cell lines. For example, the synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and their evaluation for antiproliferative activity against carcinoma cell lines like HeLa, HT-29, MCF-7, HepG-2 was a focus of one study, highlighting the importance of certain molecular structures in these activities (Chandrappa et al., 2008).

Synthesis for Medicinal Chemistry

The compound has also been used in the synthesis of various medicinal chemistry compounds. For instance, research has been done on the synthesis of aromatase inhibitors for potential use in breast cancer treatment. This included the synthesis of derivatives of aminoglutethimide, a known treatment for hormone-dependent breast cancer, and evaluating their effectiveness (Hartmann & Batzl, 1986).

Cardiovascular Research

Research on the cardiovascular activities of certain derivatives has also been explored. This includes studies on new 8-alkylamino derivatives and their electrocardiographic, antiarrhythmic, and hypotensive activities. One study synthesized and tested these compounds for their effectiveness in treating arrhythmia and hypertension, also examining their adrenoreceptor affinities (Chłoń-Rzepa et al., 2011).

Antimicrobial and Antineoplastic Agents

Finally, this compound has been investigated as a potential antimicrobial and antineoplastic agent. For example, studies have been conducted on the synthesis of 3- and 4-substituted 1,5-diphenylpyrrolidine-2,4-diones, assessing their potential as antimicrobial and antineoplastic agents. These studies involve the synthesis of various derivatives and the evaluation of their biological activities (Saudi, El Semary, & El Sawaf, 2002).

Orientations Futures

Propriétés

IUPAC Name |

8-(3,3-diphenylpropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-3-16-29-20-21(28(2)24(31)27-22(20)30)26-23(29)25-15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h3-13,19H,1,14-16H2,2H3,(H,25,26)(H,27,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTJZEVWWDQBGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3,3-Diphenylpropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2480286.png)

![N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2480289.png)

![Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate](/img/structure/B2480298.png)

![3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2480299.png)

![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2480302.png)

![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2480305.png)